molecular formula C19H22FN B5805869 4-benzyl-1-(3-fluorobenzyl)piperidine

4-benzyl-1-(3-fluorobenzyl)piperidine

Cat. No.: B5805869
M. Wt: 283.4 g/mol
InChI Key: FQGUZNOAMKHGFE-UHFFFAOYSA-N
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Description

4-Benzyl-1-(3-fluorobenzyl)piperidine is a piperidine derivative featuring dual benzyl substituents at the 1- and 4-positions, with a fluorine atom at the meta position of the 1-benzyl group. The fluorine atom introduces electronegativity, enhancing hydrogen-bonding capacity and metabolic stability compared to non-halogenated analogs .

Properties

IUPAC Name

4-benzyl-1-[(3-fluorophenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN/c20-19-8-4-7-18(14-19)15-21-11-9-17(10-12-21)13-16-5-2-1-3-6-16/h1-8,14,17H,9-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGUZNOAMKHGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198588
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

4-Benzyl-1-(2,4,6-Trimethylbenzyl)Piperidine (M1BZP)
  • Structure : The 1-position benzyl group has three methyl substituents (2,4,6-trimethyl), creating a bulky, electron-rich aromatic ring.
  • Methyl groups enhance hydrophobic interactions but may reduce solubility .
  • Comparison : The 3-fluorobenzyl group in the target compound offers a balance between steric hindrance and electronic effects. Fluorine’s electronegativity may improve binding specificity compared to methyl groups, which prioritize bulkier interactions .
4-Benzyl-1-(3-[125I]-Iodobenzylsulfonyl)Piperidine
  • Structure : Features a sulfonyl linker and radioiodine at the 3-position.
  • Application : Used in biodistribution studies for radiopharmaceutical dosimetry. The sulfonyl group increases polarity, favoring renal excretion, while iodine enables imaging applications .
  • Comparison: The absence of sulfonyl/iodine in the target compound suggests a therapeutic rather than diagnostic focus. Fluorine’s smaller size improves blood-brain barrier penetration, relevant for CNS targets .

Electronic and Steric Modifications in Piperidine Derivatives

  • Trifluoromethyl-Substituted Analogs (e.g., from ): Compounds with trifluoromethyl groups exhibit enhanced metabolic stability and enzyme inhibition (e.g., AChE, BACE-1). However, steric bulk can reduce binding affinity if substituents clash with target sites .
  • Donepezil-Like Compounds ():

    • Bulky N-benzyl groups (e.g., 2,4,6-trimethoxybenzyl) reduce AChE inhibition due to steric clashes. Smaller substituents, like fluorine, may improve access to catalytic sites .

ADME Profiles

  • M1BZP: In silico ADMET studies predict moderate solubility (LogP = 4.2) and CYP450 inhibition risk.
  • 4-Benzyl-1-(3-Fluorobenzyl)Piperidine : Fluorine’s electronegativity lowers LogP (estimated ~3.8), enhancing aqueous solubility. Reduced CYP inhibition risk compared to methylated analogs .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Substituents (1-Position) LogP (Predicted) Key Applications Target Affinity (IC50/Ki)
This compound 3-Fluorobenzyl 3.8 Therapeutic (CNS, antiviral) N/A (Theoretical)
M1BZP 2,4,6-Trimethylbenzyl 4.2 SARS-CoV-2 inhibition Mpro: 12.3 µM
4-Benzyl-1-(3-[125I]-iodobenzylsulfonyl)piperidine 3-Iodobenzylsulfonyl 2.5 Radiopharmaceutical imaging N/A (Diagnostic)

Table 2: Substituent Effects on Enzyme Inhibition

Substituent Type Example Compound Enzyme Target Effect on Activity
Bulky (Trimethylbenzyl) M1BZP SARS-CoV-2 Mpro Moderate inhibition (12.3 µM)
Small Halogen (Fluorine) Target Compound AChE (Theoretical) Predicted improved access
Sulfonyl/Iodine Radioiodinated analog N/A Diagnostic utility

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